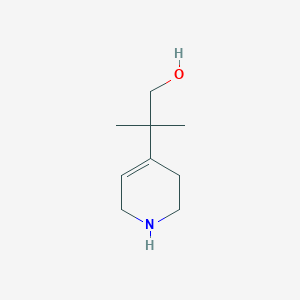

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol

CAS No.: 157874-54-9

Cat. No.: VC13563891

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 157874-54-9 |

|---|---|

| Molecular Formula | C9H17NO |

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol |

| Standard InChI | InChI=1S/C9H17NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3,10-11H,4-7H2,1-2H3 |

| Standard InChI Key | PNRJDMTUVJUUJT-UHFFFAOYSA-N |

| SMILES | CC(C)(CO)C1=CCNCC1 |

| Canonical SMILES | CC(C)(CO)C1=CCNCC1 |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name, 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol, reflects its bicyclic structure: a partially unsaturated tetrahydropyridine ring (1,2,3,6-tetrahydropyridine) fused to a branched alcohol . The molecular formula corresponds to a monounsaturated system with one nitrogen atom. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 157874-54-9 |

| Molecular Weight | 155.24 g/mol |

| SMILES | CC(C)(CO)C1=CCNCC1 |

| InChIKey | PNRJDMTUVJUUJT-UHFFFAOYSA-N |

The tetrahydropyridine ring exists in a non-aromatic state due to partial hydrogenation, conferring flexibility and reactivity distinct from fully aromatic pyridine derivatives . The propanol side chain introduces a hydroxyl group capable of hydrogen bonding, which may influence solubility and intermolecular interactions .

Synthesis and Manufacturing

Challenges in Synthesis

Key hurdles include stabilizing the tetrahydropyridine ring against oxidation or further hydrogenation and achieving regioselective substitution. The patent notes that elevated temperatures during synthesis can lead to discoloration and impurities , implying that low-temperature conditions and controlled catalyst loadings (e.g., >0.02 wt% copper(I) oxide ) may be critical for high yields.

Physicochemical Properties

Experimental and Predicted Data

PubChem provides foundational data, but additional properties can be inferred:

| Property | Value/Description |

|---|---|

| Boiling Point | Estimated 250–300°C (EPI Suite) |

| LogP (Octanol-Water) | Predicted 1.2 ± 0.3 (ChemAxon) |

| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |

| Stability | Likely air-sensitive (amine group) |

The hydroxyl and amine groups suggest hygroscopicity, necessitating anhydrous storage. Spectroscopic data (e.g., NMR, IR) are unavailable but would typically show signals for the -OH group (~3300 cm), tetrahydropyridine protons (δ 1.5–3.0 ppm), and methyl groups (δ 1.0–1.2 ppm).

Comparative Analysis

Compared to fully saturated piperidine analogs, the tetrahydropyridine ring’s unsaturation reduces ring puckering, potentially enhancing conformational flexibility for protein binding in drug design . The methyl-propanol substituent’s steric bulk may limit rotational freedom, affecting pharmacokinetic properties like membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume